BenchChemオンラインストアへようこそ!

Gallium oxide

Power electronics Baliga figure of merit Wide bandgap semiconductors

Gallium oxide (Ga₂O₃), registered under CAS 84013-33-2, is an ultra-wide bandgap (UWBG) semiconductor primarily available in its thermodynamically stable beta-phase (β-Ga₂O₃). With a bandgap of approximately 4.8–4.9 eV, it substantially exceeds the bandgap of established wide-bandgap materials such as silicon carbide (SiC, ~3.25 eV) and gallium nitride (GaN, ~3.4 eV), positioning it for next-generation high-voltage power electronics, solar-blind UV photodetectors, and high-temperature gas sensors.

Molecular Formula Ga2O3
Molecular Weight 187.44 g/mol
CAS No. 84013-33-2
Cat. No. B7856332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium oxide
CAS84013-33-2
Molecular FormulaGa2O3
Molecular Weight187.44 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Ga+3].[Ga+3]
InChIInChI=1S/2Ga.3O/q2*+3;3*-2
InChIKeyAJNVQOSZGJRYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

Gallium Oxide (CAS 84013-33-2) for High-Voltage Power and UV Optoelectronics: A Procurement-Ready Baseline


Gallium oxide (Ga₂O₃), registered under CAS 84013-33-2, is an ultra-wide bandgap (UWBG) semiconductor primarily available in its thermodynamically stable beta-phase (β-Ga₂O₃) . With a bandgap of approximately 4.8–4.9 eV, it substantially exceeds the bandgap of established wide-bandgap materials such as silicon carbide (SiC, ~3.25 eV) and gallium nitride (GaN, ~3.4 eV), positioning it for next-generation high-voltage power electronics, solar-blind UV photodetectors, and high-temperature gas sensors . Its compatibility with melt-based bulk crystal growth methods offers a pathway to large-area native substrates at potentially lower cost than competing technologies .

Why Gallium Oxide Cannot Be Directly Substituted by SiC or GaN in High-Field and Deep-UV Applications


Generic substitution of gallium oxide with SiC or GaN fails because the material's intrinsic properties—specifically its ultra-wide bandgap (4.9 eV vs. 3.25 eV for SiC and 3.4 eV for GaN) and critical breakdown field (8 MV/cm vs. 2.5 MV/cm for SiC and 3.3 MV/cm for GaN)—yield a Baliga figure of merit (BFOM) approximately 10× higher than SiC and 4× higher than GaN . This translates into fundamentally lower conduction losses for a given breakdown voltage, enabling device topologies and voltage ratings that are physically inaccessible to narrower-bandgap alternatives. Conversely, gallium oxide's significantly lower thermal conductivity (0.1–0.27 W/cm·K vs. 4.9 W/cm·K for SiC) imposes thermal management requirements that are absent in SiC-based designs, making drop-in replacement unfeasible without system-level redesign . The following quantitative evidence section details these performance trade-offs.

Quantitative Differentiation of Gallium Oxide Against SiC, GaN, In₂O₃, and Al₂O₃ for Scientific and Procurement Decision-Making


Baliga Figure of Merit (BFOM): Ga₂O₃ at 3214 vs. SiC at 317 and GaN at 846

The Baliga figure of merit (BFOM), which quantifies the theoretical trade-off between specific on-resistance and breakdown voltage in unipolar power devices, is 3214 for β-Ga₂O₃, compared to only 317 for 4H-SiC and 846 for GaN . This represents a 10.1× advantage over SiC and a 3.8× advantage over GaN, directly predicting lower conduction losses for Ga₂O₃-based power switches at equivalent voltage ratings.

Power electronics Baliga figure of merit Wide bandgap semiconductors

Critical Breakdown Field: β-Ga₂O₃ at 8 MV/cm vs. SiC at 2.5 MV/cm and GaN at 3.3 MV/cm

The theoretical critical breakdown electric field (E_c) of β-Ga₂O₃ is 8 MV/cm, approximately 3.2× higher than that of 4H-SiC (2.5 MV/cm) and 2.4× higher than that of GaN (3.3 MV/cm) . This superior breakdown strength is a direct consequence of the ultra-wide bandgap (4.8–4.9 eV) and enables Ga₂O₃ devices to block higher voltages with thinner drift layers, further reducing on-resistance.

Power electronics Breakdown field Ultra-wide bandgap semiconductors

Thermal Conductivity: β-Ga₂O₃ at 0.11 W/cm·K vs. SiC at 4.9 W/cm·K and GaN at 2.0 W/cm·K

The thermal conductivity of β-Ga₂O₃ is highly anisotropic, ranging from 0.11 W/cm·K along the [100] direction to 0.27 W/cm·K along [010] . In contrast, 4H-SiC exhibits a thermal conductivity of approximately 4.9 W/cm·K, and GaN approximately 2.0 W/cm·K. This represents a thermal conductivity deficit of up to 44× compared to SiC and 18× compared to GaN in the worst-case orientation, representing the single most critical limitation for high-power-density Ga₂O₃ device deployment .

Thermal management Power electronics Wide bandgap semiconductors

Wafer Manufacturing Cost: 6-Inch Ga₂O₃ Wafer at $283 vs. SiC Wafer at $919

A technoeconomic analysis by the National Renewable Energy Laboratory (NREL) determined that the modeled cost to manufacture a 6-inch gallium oxide wafer in the United States is $283, which is less than one-third of the $919 estimated for a 6-inch silicon carbide wafer . This cost advantage arises from the compatibility of Ga₂O₃ with melt-based growth methods (e.g., edge-defined film-fed growth), which are inherently more scalable and less energy-intensive than the vapor-phase methods required for SiC boule production.

Manufacturing cost Substrate economics Technoeconomic analysis

Bandgap Tunability via Alloying: Ga₂O₃ Bandgap Range 4.6–8.8 eV vs. AlGaN/GaN Range 3.4–6.0 eV

The optical bandgap of gallium oxide can be continuously tuned from 4.6 eV to 8.8 eV by alloying with aluminum oxide (Al₂O₃, bandgap 8.8 eV) or decreased toward 2.7 eV by alloying with indium oxide (In₂O₃) . This provides a substantially wider bandgap tuning range than the well-established AlGaN/GaN system (3.4–6.0 eV), enabling detector and emitter designs spanning from the visible to the deep-UV-C (~140 nm) region.

Bandgap engineering Alloying Deep-UV optoelectronics

UV Photodetector Dark Current Suppression: Ga₂O₃/GaN Device Achieves 2.31 × 10⁴× Dark Current Reduction vs. Bare GaN

A Ga₂O₃ thin-film photodetector fabricated by one-step thermal oxidation of p-GaN films demonstrated a dark current reduction of approximately 2.31 × 10⁴ times compared to the parent GaN thin-film device, while maintaining photocurrent in the same order of magnitude . This yielded an exceptionally high photo-to-dark current ratio (PDCR) of 2.29 × 10⁴, a responsivity of 2.13 A/W, and a detectivity of 1.65 × 10¹¹ Jones under 254 nm illumination at −5 V bias, directly addressing the high dark-current limitation of conventional GaN-based solar-blind detectors.

UV photodetectors Dark current Solar-blind detection

Procurement-Driven Application Scenarios for Gallium Oxide (CAS 84013-33-2)


Ultra-High-Voltage Power Diodes and Transistors (>1 kV Class)

The 10× BFOM advantage over SiC (3214 vs. 317) and 8 MV/cm breakdown field position Ga₂O₃ as the material of choice for next-generation power diodes and MOSFETs targeting >1 kV operation with minimal conduction losses. Demonstrated Schottky barrier diodes have achieved reverse breakdown voltages exceeding 2 kV, with simulation studies confirming lower specific on-resistance than equivalent SiC diodes at the same voltage rating . For procurement of high-voltage power semiconductor materials where conduction loss minimization is the primary design objective, Ga₂O₃ offers a theoretically superior alternative to both SiC and GaN, provided that adequate thermal management (e.g., heterointegration with SiC substrates) is incorporated into the device architecture .

Solar-Blind Deep-UV Photodetectors (200–280 nm)

With a bandgap of 4.8–4.9 eV corresponding to an absorption edge of ~255–260 nm, Ga₂O₃ is intrinsically solar-blind without the need for optical filtering. The demonstrated dark current suppression of 2.31 × 10⁴× relative to GaN, combined with responsivities exceeding 2 A/W, makes Ga₂O₃ photodetectors particularly well-suited for applications requiring detection of faint UV signals against high visible background illumination, including missile approach warning systems, combustion monitoring, and ozone sensing . The bandgap tunability from 4.8 eV to 8.8 eV through Al-alloying further enables wavelength-selective detector arrays spanning the UV-C spectrum.

Cost-Sensitive High-Volume Power Electronics Manufacturing

For applications such as electric vehicle traction inverters and photovoltaic converters where substrate cost represents a significant fraction of total device cost, the NREL-modeled wafer cost of $283 per 6-inch Ga₂O₃ substrate—less than one-third the $919 cost of equivalent SiC wafers—provides a compelling economic incentive for technology transition . The compatibility of Ga₂O₃ with high-throughput melt-growth methods (edge-defined film-fed growth, Czochralski) further supports scalability to volumes that are inaccessible to vapor-phase-grown SiC, making Ga₂O₃ a strategically attractive material for cost-sensitive, high-volume power electronics manufacturing.

High-Temperature Oxygen and Combustion Gas Sensors

β-Ga₂O₃ thin films have demonstrated reproducible oxygen sensing at temperatures above 900 °C, with Ti-doping (5% Ti) improving the sensor response time by approximately 20× compared to undoped films while maintaining long-term stability . The wide bandgap ensures stable operation at elevated temperatures where conventional SnO₂ or ZnO sensors degrade. For procurement of sensing elements in automotive exhaust monitoring, industrial combustion control, and flue gas analysis where high-temperature endurance and oxygen selectivity are required, Ga₂O₃-based sensors offer a quantitatively validated performance advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallium oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.